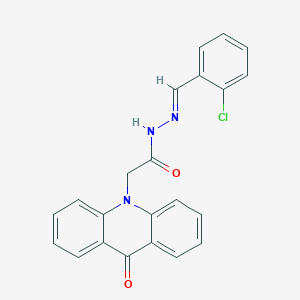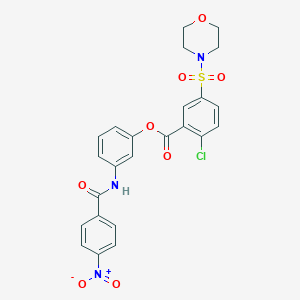![molecular formula C18H20N4O3S B391442 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA](/img/structure/B391442.png)
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is an organic compound that belongs to the class of thiosemicarbazones It is derived from 4-nitrobenzaldehyde and 4-isopropoxybenzyl thiosemicarbazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA typically involves the reaction of 4-nitrobenzaldehyde with 4-isopropoxybenzyl thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of imines or other substituted derivatives.
Applications De Recherche Scientifique
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiosemicarbazone moiety play crucial roles in its biological activity, potentially leading to the generation of reactive oxygen species or the inhibition of key metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzaldehyde thiosemicarbazone: Similar structure but lacks the isopropoxybenzyl group.
4-Isopropoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the nitro group.
Uniqueness
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is unique due to the presence of both the nitro group and the isopropoxybenzyl group
Propriétés
Formule moléculaire |
C18H20N4O3S |
|---|---|
Poids moléculaire |
372.4g/mol |
Nom IUPAC |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H20N4O3S/c1-13(2)25-17-9-5-14(6-10-17)11-19-18(26)21-20-12-15-3-7-16(8-4-15)22(23)24/h3-10,12-13H,11H2,1-2H3,(H2,19,21,26)/b20-12+ |
Clé InChI |
BJWONPQIIOGGNY-UDWIEESQSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)

![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
![2,4-Diethoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391377.png)
![4-Methoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391378.png)
![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)


![Pentyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B391386.png)
